Cas no 887466-62-8 (benzyl 2-8-(4-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo1,2-gpurin-3-ylacetate)

Benzyl 2-[8-(4-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate is a synthetic purine derivative with potential applications in medicinal chemistry and biochemical research. Its structure features a substituted imidazopurine core, which may confer selectivity in targeting specific biological pathways. The presence of the 4-methoxyphenyl and benzyl ester groups enhances its stability and solubility, facilitating handling in experimental settings. This compound is of interest for its potential as a scaffold for enzyme inhibition or receptor modulation studies. Its well-defined chemical properties make it suitable for method development in analytical and synthetic chemistry. Further research is required to fully elucidate its pharmacological profile.
benzyl 2-8-(4-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo1,2-gpurin-3-ylacetate structure
887466-62-8 structure
Product name:benzyl 2-8-(4-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo1,2-gpurin-3-ylacetate
CAS No:887466-62-8
MF:C25H23N5O5
Molecular Weight:473.480625391006
CID:6085765
PubChem ID:16623577

benzyl 2-8-(4-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo1,2-gpurin-3-ylacetate 化学的及び物理的性質

名前と識別子

    • benzyl 2-8-(4-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo1,2-gpurin-3-ylacetate
    • benzyl 2-[6-(4-methoxyphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate
    • AKOS001405201
    • VU0491254-1
    • benzyl 2-(8-(4-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate
    • F2542-0344
    • Z240870646
    • 887466-62-8
    • インチ: 1S/C25H23N5O5/c1-16-13-28-21-22(26-24(28)30(16)18-9-11-19(34-3)12-10-18)27(2)25(33)29(23(21)32)14-20(31)35-15-17-7-5-4-6-8-17/h4-13H,14-15H2,1-3H3
    • InChIKey: BEVACFCCIGRLAR-UHFFFAOYSA-N
    • SMILES: O=C1C2=C(N=C3N(C4C([H])=C([H])C(=C([H])C=4[H])OC([H])([H])[H])C(C([H])([H])[H])=C([H])N23)N(C([H])([H])[H])C(N1C([H])([H])C(=O)OC([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H])=O

計算された属性

  • 精确分子量: 473.16991885g/mol
  • 同位素质量: 473.16991885g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 6
  • 重原子数量: 35
  • 回転可能化学結合数: 7
  • 複雑さ: 812
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3.9
  • トポロジー分子極性表面積: 98.4Ų

benzyl 2-8-(4-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo1,2-gpurin-3-ylacetate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F2542-0344-2mg
benzyl 2-[8-(4-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate
887466-62-8 90%+
2mg
$59.0 2023-07-28
Life Chemicals
F2542-0344-15mg
benzyl 2-[8-(4-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate
887466-62-8 90%+
15mg
$89.0 2023-07-28
Life Chemicals
F2542-0344-50mg
benzyl 2-[8-(4-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate
887466-62-8 90%+
50mg
$160.0 2023-07-28
A2B Chem LLC
BA64843-10mg
benzyl 2-[8-(4-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate
887466-62-8
10mg
$291.00 2024-04-19
A2B Chem LLC
BA64843-50mg
benzyl 2-[8-(4-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate
887466-62-8
50mg
$504.00 2024-04-19
A2B Chem LLC
BA64843-5mg
benzyl 2-[8-(4-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate
887466-62-8
5mg
$272.00 2024-04-19
Life Chemicals
F2542-0344-30mg
benzyl 2-[8-(4-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate
887466-62-8 90%+
30mg
$119.0 2023-07-28
Life Chemicals
F2542-0344-75mg
benzyl 2-[8-(4-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate
887466-62-8 90%+
75mg
$208.0 2023-07-28
Life Chemicals
F2542-0344-20mg
benzyl 2-[8-(4-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate
887466-62-8 90%+
20mg
$99.0 2023-07-28
Life Chemicals
F2542-0344-20μmol
benzyl 2-[8-(4-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate
887466-62-8 90%+
20μmol
$79.0 2023-07-28

benzyl 2-8-(4-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo1,2-gpurin-3-ylacetate 関連文献

benzyl 2-8-(4-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo1,2-gpurin-3-ylacetateに関する追加情報

Benzyl 2-(8-(4-Methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl)acetate (CAS No. 887466-62-8): A Comprehensive Overview

Benzyl 2-(8-(4-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl)acetate (CAS No. 887466-62-8) is a specialized organic compound that has garnered attention in pharmaceutical and biochemical research. This compound belongs to the class of imidazo[1,2-g]purine derivatives, which are known for their potential biological activities. The unique structural features of this molecule, including the benzyl acetate moiety and the methoxyphenyl group, make it a subject of interest for researchers exploring novel therapeutic agents.

The compound's molecular formula and structure have been meticulously characterized, with its CAS number 887466-62-8 serving as a unique identifier in chemical databases. Researchers often search for this compound using variations of its name, such as "benzyl imidazopurine derivative" or "8-(4-methoxyphenyl)-1,7-dimethyl imidazo[1,2-g]purine acetate", highlighting its niche yet significant role in scientific studies. The presence of both methyl and methoxy substituents in its structure contributes to its distinct chemical properties, which are crucial for its potential applications.

One of the most frequently asked questions about benzyl 2-(8-(4-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl)acetate relates to its synthesis and purification methods. The compound is typically synthesized through multi-step organic reactions, involving the condensation of appropriately substituted purine precursors with benzyl acetate derivatives. Researchers emphasize the importance of high-purity samples, as impurities can significantly affect the compound's performance in biological assays. This aligns with the growing trend in the pharmaceutical industry toward stringent quality control measures for research chemicals.

The potential applications of CAS 887466-62-8 in drug discovery are particularly intriguing to scientists. Recent studies have explored its role as a potential modulator of specific enzymatic pathways, given its structural similarity to known purine-based inhibitors. The imidazo[1,2-g]purine core is structurally analogous to certain natural nucleotides, making it a candidate for targeting nucleotide-binding proteins. This has led to increased interest in its structure-activity relationships, with researchers investigating how modifications to its methoxyphenyl or acetate groups might enhance its biological activity.

From a physicochemical perspective, benzyl 2-(8-(4-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl)acetate exhibits properties typical of its class. It is generally a solid at room temperature, with solubility characteristics that vary depending on the solvent system. These properties are crucial considerations for researchers planning experiments, as they affect the compound's handling, storage, and formulation. The growing emphasis on green chemistry has also prompted investigations into more environmentally friendly methods for working with such compounds.

The market for specialized research chemicals like 887466-62-8 has seen steady growth, driven by increasing investment in pharmaceutical R&D. Suppliers often highlight the compound's availability in various quantities, from milligram-scale for preliminary research to gram-scale for more extensive studies. This availability supports the compound's use in diverse research settings, from academic laboratories to industrial drug discovery programs. The precise documentation of its CAS number ensures reliable sourcing and traceability, which are essential for reproducible research.

Recent advancements in analytical techniques have facilitated more detailed studies of benzyl imidazo[1,2-g]purine derivatives. Modern spectroscopic methods, including NMR and mass spectrometry, allow for thorough characterization of the compound's purity and structure. These techniques are particularly valuable for confirming the identity of CAS 887466-62-8 and detecting any potential isomers or degradation products that might form during storage or handling.

Safety considerations for working with benzyl 2-(8-(4-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl)acetate follow standard laboratory protocols for handling organic compounds. While not classified as highly hazardous, proper personal protective equipment and ventilation are recommended when handling the substance in powder form. These precautions align with the broader scientific community's emphasis on laboratory safety and responsible chemical management.

The future research directions for 887466-62-8 appear promising, with potential investigations into its biological activity profiles and structure-optimization studies. As computational chemistry and AI-assisted drug design continue to advance, compounds with this structural motif may benefit from in silico screening approaches. The integration of traditional synthetic chemistry with these modern computational tools could accelerate the exploration of this compound's full potential in various research applications.

In conclusion, benzyl 2-(8-(4-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl)acetate (CAS No. 887466-62-8) represents an interesting example of specialized research chemicals with potential applications in pharmaceutical development. Its unique structural features and the growing body of research surrounding imidazo[1,2-g]purine derivatives make it a compound worth watching in the coming years as scientific understanding of its properties and potential applications continues to evolve.

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